

# Mapping Enhancer-Promoter Interactions with DamC: A Detailed Guide

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Compound of Interest				
Compound Name:	Damc			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### **Introduction to DamC**

DamC (DNA adenine methyltransferase-based contact) is a powerful technique for mapping long-range chromatin interactions, such as those between enhancers and promoters, in a crosslinking- and ligation-independent manner. This method provides an in vivo snapshot of the three-dimensional chromatin architecture by leveraging targeted DNA methylation. In DamC, the E. coli DNA adenine methyltransferase (Dam) is fused to a protein that can be targeted to a specific genomic locus, or "viewpoint." In the original DamC protocol, this is achieved by fusing Dam to the reverse tetracycline repressor (rTetR), which binds to tetracycline operator (TetO) arrays integrated into the genome. When the rTetR-Dam fusion protein is recruited to the TetO viewpoint, it methylates adenine residues (in GATC motifs) not only at the target site but also at distal genomic regions that are in close physical proximity in the nucleus. Subsequent identification of these methylated regions by sequencing allows for the mapping of chromatin contacts with the viewpoint.

A key advantage of **DamC** is that it captures transient and stable interactions in living cells without the need for formaldehyde crosslinking, which can introduce artifacts. The experimental output of **DamC** has been shown to be proportional to the chromosomal contact probabilities, providing a quantitative measure of interaction frequencies. This technique has been



instrumental in validating chromatin structures identified by 3C-based methods, such as Topologically Associating Domains (TADs) and CTCF loops.

## **Principle of the DamC Experiment**

The **DamC** experimental workflow is designed to identify genomic regions that physically interact with a chosen viewpoint. The core principle relies on the doxycycline-inducible recruitment of a reverse tetracycline repressor (rTetR) fused to the Dam methyltransferase (rTetR-Dam) to an array of tetracycline operators (TetO) integrated at a specific genomic location.

Here's a breakdown of the principle:

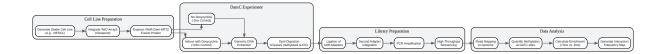
- Targeted Methylation: In the presence of doxycycline, the rTetR-Dam fusion protein binds to the TetO array (the viewpoint). The tethered Dam enzyme then methylates adenine bases within GATC sequences in the surrounding chromatin. Because of the three-dimensional folding of the genome, this methylation occurs not only in the linear vicinity of the viewpoint but also at distal sites that are spatially close.
- Control for Non-specific Methylation: A crucial control is performed in the absence of doxycycline. Without the inducer, the rTetR-Dam fusion protein does not bind to the TetO array and instead diffuses freely within the nucleus, leading to a low level of non-specific, background methylation across the genome.
- Identification of Methylated Regions: Genomic DNA is extracted from both induced (+Dox) and uninduced (-Dox) cells. The DNA is then digested with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites.
- Library Preparation and Sequencing: The DpnI-digested DNA fragments are then prepared for high-throughput sequencing. This involves the ligation of sequencing adapters, including unique molecular identifiers (UMIs) to ensure accurate quantification.
- Data Analysis: Sequencing reads are mapped to the genome, and the frequency of methylation at each GATC site is quantified. By comparing the methylation levels in the induced sample to the uninduced control, a map of interaction frequencies with the viewpoint can be generated. The enrichment of methylation at specific loci in the induced sample indicates a higher probability of contact with the viewpoint.



This approach allows for a quantitative and high-resolution mapping of the chromatin interaction landscape surrounding the chosen viewpoint.

# **Experimental Workflow and Signaling Pathway**

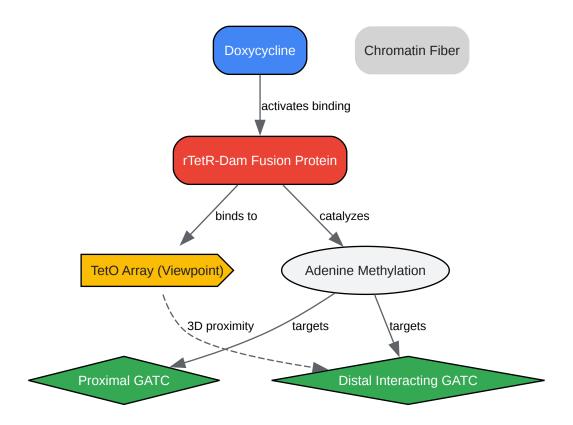
The overall experimental workflow for a **DamC** experiment can be visualized as a series of sequential steps from cell line generation to data analysis. The logical relationship between the key components of the **DamC** system illustrates how inducible binding of the fusion protein leads to targeted methylation.



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**DamC** Experimental Workflow





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**DamC** Principle of Action

# **Detailed Experimental Protocols**

The following protocols are based on the methods described in the foundational **DamC** publication by Redolfi et al., 2019.

#### **Cell Culture and Induction**

- Cell Lines: This protocol was established using feeder-independent female mouse embryonic stem cells (mESCs). The cells are engineered to stably express the rTetR-Dam-ERT2 fusion protein and contain random insertions of TetO arrays.
- Culture Conditions: Culture the mESCs on gelatin-coated plates in standard mESC medium.
- Induction of rTetR-Dam Nuclear Translocation: To induce the nuclear localization of the rTetR-Dam-ERT2 fusion protein, treat the cells with 4-hydroxy-tamoxifen (4-OHT). An 18hour induction period is typically used.



- Induction of rTetR-Dam Binding to TetO: To induce the binding of rTetR-Dam to the TetO arrays, treat the cells with doxycycline.
- Harvesting: After the induction period, harvest approximately 3 x 10<sup>6</sup> cells using trypsin.

#### **Genomic DNA Extraction**

- Extract genomic DNA from the harvested cells using a commercial kit (e.g., Qiagen Blood & Tissue Kit).
- During the extraction process, include an RNase A treatment step (e.g., 250U of RNaseA) to remove RNA contamination.
- Elute the genomic DNA in double-distilled water (ddH2O).
- Measure the DNA concentration using a fluorometric method (e.g., Qubit).

### **DamC Library Preparation**

This protocol is a modified version of the DamID-seq library preparation protocol.

Part 1: Ligation of UMI Adapters

This part of the protocol is performed in a single tube to maximize efficiency.

- Digest the genomic DNA with DpnI.
- Ligate custom UMI (Unique Molecular Identifier) adapters to the DpnI-digested fragments. The use of UMIs allows for the removal of PCR duplicates during data analysis, leading to more accurate quantification.

Part 2: Integration of the Second Sequencing Adapter

- Perform a purification step to remove excess adapters.
- Ligate the second sequencing adapter, which is compatible with the sequencing platform being used (e.g., Illumina).

Part 3: Final PCR Amplification

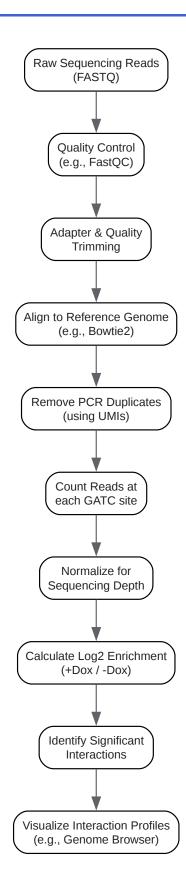


- Amplify the adapter-ligated fragments using PCR to generate a sufficient amount of DNA for sequencing. The number of PCR cycles should be optimized to avoid over-amplification.
- Purify the final PCR product to remove primers and other reaction components.
- Assess the quality and quantity of the final library before sequencing.

# **Data Analysis Workflow**

The analysis of **DamC** sequencing data involves several steps to identify and quantify chromatin interactions.





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**DamC** Data Analysis Pipeline



- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
- Mapping: Align the trimmed reads to the reference genome.
- PCR Duplicate Removal: Use the UMIs to identify and remove PCR duplicates to ensure that each initial DNA fragment is counted only once.
- Quantification: Count the number of reads mapping to each GATC fragment in the genome for both the induced (+Dox) and uninduced (-Dox) samples.
- Normalization: Normalize the read counts to account for differences in sequencing depth between samples.
- Enrichment Calculation: For each GATC site, calculate the enrichment of methylation in the induced sample relative to the control sample. This is typically done by calculating the log2 fold change of the normalized read counts (+Dox / -Dox).
- Interaction Calling: Identify genomic regions with statistically significant enrichment, which represent regions that interact with the viewpoint.
- Visualization: Visualize the interaction profiles using a genome browser to inspect the chromatin contacts around the viewpoint.

### **Quantitative Data Presentation**

While the primary **DamC** publication presents data graphically, the following table illustrates how quantitative data from a hypothetical **DamC** experiment could be structured for easy comparison. This table shows the interaction frequencies of a specific promoter with several potential enhancer regions.



Viewpoint (Promote r)	Interactin g Region (Enhance r)	Genomic Distance (kb)	Normaliz ed Interactio n Frequenc y (+Dox)	Normaliz ed Interactio n Frequenc y (-Dox)	Log2 Fold Enrichme nt	p-value
GeneX Promoter	Enhancer A	50	150.5	10.2	3.88	< 0.001
GeneX Promoter	Enhancer B	120	85.3	9.8	3.12	< 0.001
GeneX Promoter	Enhancer C	-75	25.1	8.5	1.56	0.045
GeneX Promoter	Control Region 1	200	11.5	10.8	0.09	0.85
GeneX Promoter	Control Region 2	-150	9.9	9.5	0.06	0.91

Table 1: Quantified Enhancer-Promoter Interactions for the GeneX Locus. The table displays the normalized interaction frequencies for a promoter viewpoint with three potential enhancers and two control regions. The log2 fold enrichment highlights the increased contact probability in the induced (+Dox) condition. P-values indicate the statistical significance of the observed enrichment.

# **Comparison with Other Methods**

**DamC** offers a valuable alternative and complement to 3C-based methods like Hi-C and 4C.



Feature	DamC	Hi-C (Chromosome Conformation Capture)	4C (Circular Chromosome Conformation Capture)
Principle	In vivo enzymatic methylation	In situ formaldehyde crosslinking and ligation	Crosslinking, ligation, and inverse PCR from a single viewpoint
Crosslinking	No	Yes	Yes
Ligation	No	Yes	Yes
Viewpoint	One-to-all	All-to-all	One-to-all
Resolution	High (GATC fragment level)	Variable (dependent on restriction enzyme and sequencing depth)	High (restriction fragment level)
Quantitative	Yes (proportional to contact probability)	Semi-quantitative (can be normalized)	Semi-quantitative
Artifacts	Potential for Dam overexpression artifacts	PCR duplicates, ligation biases, crosslinking artifacts	PCR duplicates, circularization biases
Requirement	Genetic modification (TetO insertion and Dam-fusion expression)	No genetic modification required	No genetic modification required

Table 2: Comparison of **DamC** with 3C-based methods. This table summarizes the key features and differences between **DamC**, Hi-C, and 4C for mapping chromatin interactions.

#### Conclusion

**DamC** provides a robust and quantitative method for mapping enhancer-promoter interactions and other long-range chromatin contacts in vivo. Its crosslinking- and ligation-free nature offers a distinct advantage over traditional 3C-based techniques. The detailed protocols and data







analysis workflow provided here serve as a comprehensive guide for researchers interested in applying this powerful technology to unravel the complexities of genome organization and gene regulation. The ability to generate quantitative data on interaction frequencies makes **DamC** a valuable tool for understanding the dynamic interplay between genomic elements in development and disease.

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